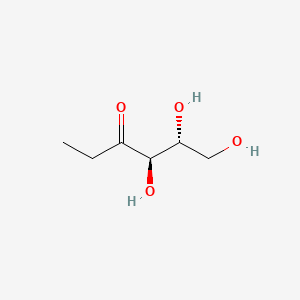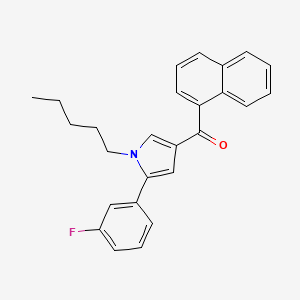
D-Alosa
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
D-Fructose-3-d, also known as D- [3-2H]fructose, is a compound with the molecular formula C6H12O6 . It is a variant of D-Fructose, which is a common reducing ketose used commercially as a sweetener in beverages and is found in a wide range of food-stuffs during food processing .
Synthesis Analysis
A D-tagatose 3-epimerase from Rhodobacter sphaeroides (RsDTE) has been identified as a D-tagatose 3-epimerase that can epimerize D-fructose to yield D-psicose with a high conversion rate .
Molecular Structure Analysis
The molecular weight of D-Fructose-3-d is 181.16 g/mol . The InChI representation of the molecule is InChI=1S/C6H12O6/c7-2-6 (11)5 (10)4 (9)3 (8)1-12-6/h3-5,7-11H,1-2H2/t3-,4-,5?,6-/m0/s1/i5D . The structure of D-Fructose-3-d can be viewed in 3D conformer .
Physical and Chemical Properties Analysis
D-Fructose-3-d is a solid compound . Its exact mass and monoisotopic mass are both 181.06966484 g/mol . It has a topological polar surface area of 110 Ų .
Aplicaciones Científicas De Investigación
Industria alimentaria y de bebidas
La D-alosa ha ganado atención como un edulcorante bajo en calorías con aproximadamente el 70% de la dulzura de la sacarosa. Sus propiedades únicas la convierten en un sustituto ideal de la sacarosa en productos alimenticios. Las características clave incluyen:
- Respuesta glucémica baja: La this compound tiene un impacto mínimo en los niveles de azúcar en la sangre .
Salud y nutrición
Las investigaciones sugieren que la this compound puede ofrecer varios beneficios para la salud:
Trastornos metabólicos
La this compound muestra promesa en el manejo de trastornos metabólicos:
- Enfermedad del hígado graso no alcohólico (NAFLD): La investigación preliminar indica beneficios potenciales en el manejo de la NAFLD .
Aplicaciones farmacéuticas
La this compound tiene aplicaciones más allá de los alimentos:
- Propiedades antiinflamatorias: Algunos estudios sugieren que la this compound puede tener efectos antiinflamatorios .
Biofabricación e ingeniería enzimática
Los esfuerzos para mejorar la producción de this compound implican ingeniería enzimática y biofabricación:
- Inmovilización: La inmovilización de las DAEasas mejora su actividad, estabilidad y vida media, lo que cierra la brecha entre la producción a pequeña escala y la producción industrial .
Alimentos funcionales y nutracéuticos
La this compound se puede incorporar a alimentos funcionales y nutracéuticos:
Safety and Hazards
When handling D-Fructose-3-d, it is recommended to avoid contact with skin and eyes, and to avoid inhalation of dusts . It is also advised to use personal protective equipment as required and to avoid dust formation . The substance is not considered hazardous according to the Globally Harmonized System (GHS) .
Direcciones Futuras
Future research directions could involve exploring the potential industrial biocatalysts for commercial-scale manufacture of this rare sugar . Additionally, the transformation of other monosaccharides to fructose is mainly performed using alkalis, metals, and enzymes . Therefore, future studies could focus on finding more efficient and sustainable methods for these transformations.
Mecanismo De Acción
Target of Action
D-Fructose-3-d, also known as D-allulose, primarily targets enzymes such as D-allulose 3-epimerase (DAEase) or D-psicose 3-epimerase (DPEase) to convert D-fructose into D-allulose . These enzymes play a crucial role in the isomerization process of D-fructose .
Mode of Action
The mode of action of D-Fructose-3-d involves the isomerization of D-fructose to D-allulose. This process is catalyzed by the enzymes DAEase or DPEase . The catalytic reaction of these enzymes occurs in three major steps: ring opening, isomerization, and ring closure .
Biochemical Pathways
D-Fructose-3-d affects the sugar metabolism pathway. It is involved in the isomerization of D-fructose to D-allulose, a process that is part of the broader carbohydrate metabolism . This process is crucial in fulfilling nutritional requirements in bacteria . Additionally, D-Fructose-3-d is also involved in the production of high-fructose corn syrup and bioethanol .
Pharmacokinetics
D-Fructose-3-d exhibits high metabolic stability. It is neither pH-labile nor degraded in the gastrointestinal tract, indicating high bioavailability .
Result of Action
The result of D-Fructose-3-d action is the production of D-allulose from D-fructose. D-allulose is a rare sugar with unique nutritional and biological functions . It has been found to have potential health benefits, making it a valuable compound in the food, pharmaceutical, and medical industries .
Action Environment
The action of D-Fructose-3-d can be influenced by environmental factors. For instance, the efficiency of the isomerization process can be affected by the thermotolerance of the enzymes involved . Research advancements in the engineering of these enzymes for improved thermotolerance or acid resistance have been made to enhance the yield of D-allulose .
Propiedades
IUPAC Name |
(2S,4S,5S)-3-deuterio-2-(hydroxymethyl)oxane-2,3,4,5-tetrol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O6/c7-2-6(11)5(10)4(9)3(8)1-12-6/h3-5,7-11H,1-2H2/t3-,4-,5?,6-/m0/s1/i5D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKDRXBCSQODPBY-BUZGMKGYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(O1)(CO)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1([C@H]([C@H](CO[C@]1(CO)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What information can be obtained from the 13C NMR spectrum of D-Fructose-3-d regarding its structure and behavior in solution?
A1: The research article "Conformational analysis in carbohydrate chemistry. III. The 13C N.M.R. spectra of the hexuloses" [] investigates the use of 13C NMR spectroscopy to analyze the structure and behavior of hexuloses, including D-fructose, in solution. While the study doesn't specifically focus on D-Fructose-3-d, it provides valuable insights applicable to this deuterated derivative.
- Analyze conformational equilibrium: The study demonstrates that the 13C NMR spectrum reflects the equilibrium between different conformations of hexuloses in solution []. Analyzing the chemical shifts and relative intensities of peaks corresponding to different conformers of D-Fructose-3-d can provide insights into how deuterium substitution influences the conformational preferences of the molecule.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-deoxy-D-[2-13C]ribose](/img/structure/B583559.png)
![5-Methyl-1H-imidazo[4,5-f]quinoline](/img/structure/B583561.png)



![Pyrazolo[1,5-a]pyridin-5-ol](/img/structure/B583570.png)


![[3'-13C]2'-Deoxyuridine](/img/structure/B583575.png)

![[5'-13C]2'-Deoxyuridine](/img/structure/B583578.png)
![(4S,4Ar,5S,6S)-4-[2,2-bis(trideuteriomethyl)butanoyloxy]-5-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-6-methyl-3,4,4a,5,6,7-hexahydronaphthalene-2-carboxylic acid](/img/structure/B583579.png)


